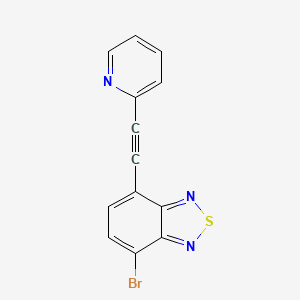
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom and a pyridinylethynyl group attached to the benzothiadiazole core. It is known for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the pyridinylethynyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The pyridinylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substituted Benzothiadiazoles: Formed through nucleophilic substitution reactions.
Extended Conjugated Systems: Resulting from coupling reactions involving the pyridinylethynyl group.
科学研究应用
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conducting polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
作用机制
The mechanism of action of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets, modulating their activity through binding interactions .
相似化合物的比较
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole used in organic electronics.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Utilized in coupling reactions to form complex structures.
Uniqueness
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is unique due to the presence of both a bromine atom and a pyridinylethynyl group, which confer distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in medicinal chemistry .
属性
CAS 编号 |
477947-22-1 |
|---|---|
分子式 |
C13H6BrN3S |
分子量 |
316.18 g/mol |
IUPAC 名称 |
4-bromo-7-(2-pyridin-2-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H6BrN3S/c14-11-7-5-9(12-13(11)17-18-16-12)4-6-10-3-1-2-8-15-10/h1-3,5,7-8H |
InChI 键 |
HNHWAXCOYRMMAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C#CC2=CC=C(C3=NSN=C23)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


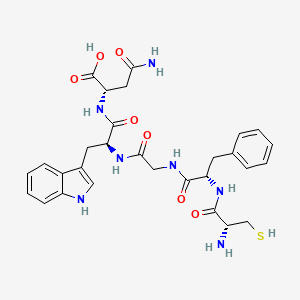
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
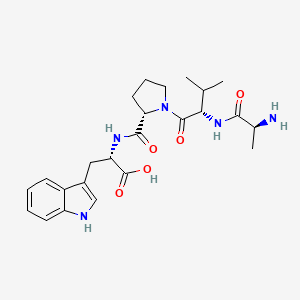
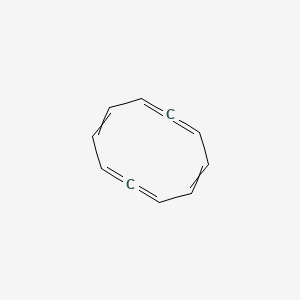
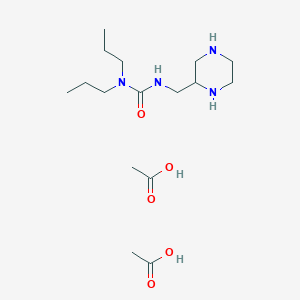
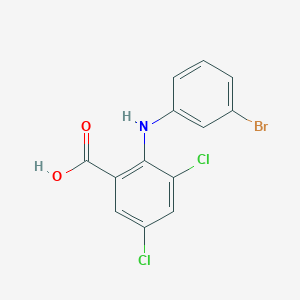
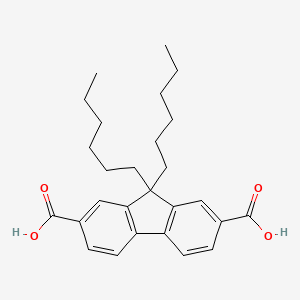
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
